molecular formula C9H8F3NO2 B3103698 (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 144789-73-1

(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B3103698
CAS No.: 144789-73-1
M. Wt: 219.16 g/mol
InChI Key: FANMQHUKZBBELZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid is a chiral, non-natural amino acid derivative of significant value in medicinal chemistry and drug discovery research. This compound features a phenyl ring with a para-trifluoromethyl (-CF₃) substitution, a group known to enhance the lipophilicity and metabolic stability of molecules, thereby influencing their pharmacokinetic properties . The specific (R)-enantiomer is particularly valuable for constructing chiral molecules and studying stereospecific biological interactions. As a building block, this amino acid is used in the synthesis of more complex peptides and pharmaceutical compounds. Its molecular formula is C₉H₈F₃NO₂, with a molecular weight of 219.16 g/mol . While specific synthetic routes for the (R)-enantiomer are not detailed in the search results, common methods for producing similar α-amino acids include the Strecker synthesis and Gabriel synthesis, with enzymatic resolution often employed to obtain single enantiomers from racemic mixtures . ATTENTION: This product is for research use only. It is not intended for human or veterinary use . Researchers handling this compound should refer to the supplied Safety Data Sheet (SDS). Hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMQHUKZBBELZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid typically involves the introduction of the trifluoromethyl group into the phenyl ring followed by the formation of the amino acid structure. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto a phenyl precursor. This can be achieved through various methods, including radical trifluoromethylation and electrophilic trifluoromethylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of new compounds with different functional groups .

Scientific Research Applications

Research indicates that (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid exhibits significant biological activity. It has been shown to interact with specific molecular targets, potentially modulating enzyme activities through competitive inhibition. This interaction is often explored using techniques such as surface plasmon resonance and enzyme kinetics assays, which elucidate binding affinities and inhibition mechanisms.

Potential Therapeutic Applications

  • Neuroprotective Effects : Compounds with similar structures have been associated with neuroprotective effects and modulation of neurotransmitter systems, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Metabolic Pathways : The compound interacts with enzymes involved in metabolic pathways, indicating its relevance in drug design and development .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl substitution pattern allows for the development of compounds with enhanced biological activity and selectivity .

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.
  • Neuroprotection Research : Another case study explored the neuroprotective effects of related compounds, indicating that this compound might share similar properties.

These findings highlight the compound's relevance in ongoing research aimed at developing new therapeutic agents.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological pathways and exertion of specific effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic Acid (Compound 24)
  • Structure: Replaces the amino group with a fluorine atom at the α-carbon.
  • Properties: Increased electronegativity but reduced hydrogen-bonding capacity compared to the amino analog.
  • Synthesis : Prepared via benzylic fluorination using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), highlighting divergent synthetic routes .
(2R)-2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid
  • Structure: Substitutes the CF₃ group with a phenyl ring and replaces the amino group with a sulfonamido moiety.
  • Properties : The sulfonamido group enhances thermal stability and resistance to hydrolysis but reduces solubility in aqueous media due to decreased polarity .
(R)-2-Amino-2-phenylacetic Acid
  • Structure : Lacks the CF₃ group, retaining only the phenyl ring.
  • Properties : Reduced lipophilicity (logP ~1.2 vs. ~2.5 for the CF₃ analog) and metabolic stability, making it less suitable for blood-brain barrier penetration .

Substituent Position and Stereochemistry

(2S)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic Acid
  • Structure : CF₃ group at the meta position of the phenyl ring; S-configuration at the chiral center.
  • Properties : Meta-substitution alters electronic distribution, reducing dipole moment compared to the para-substituted analog. The S-enantiomer may exhibit distinct binding affinities in chiral environments, such as enzyme active sites .
(2R)-2-Amino-2-(2,4-dimethoxyphenyl)acetic Acid
  • Structure : Dimethoxy groups at the 2- and 4-positions of the phenyl ring.
  • Properties: Electron-donating methoxy groups increase the phenyl ring’s electron density, raising the pKa of the amino group (~8.5 vs. ~7.8 for the CF₃ analog) and enhancing solubility in polar solvents .

Pharmacologically Relevant Analogs

Methyl (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]acetate (Compound 10)
  • Structure : Esterified carboxylic acid and a 2-methylpentyloxy substituent on the phenyl ring.
  • Properties : The ester group improves membrane permeability (logP ~3.1), while the bulky alkoxy chain may hinder interactions with flat binding pockets .
(4-Chloro-3-{[4-(2-phenylethoxy)benzene-1-carbothioyl]amino}phenyl)acetic Acid (Example 10-4)
  • Structure : Incorporates a thiocarbonyl-linked phenylethoxy group and a chlorine substituent.
  • Properties : The thioamide and chlorine enhance binding to hydrophobic pockets in prostaglandin D receptors, as evidenced by NMR and HPLC data (δ 3.08–12.50; retention time: 1.09 min) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight logP* Solubility (mg/mL) Key Functional Groups
(2R)-2-Amino-2-[4-(CF₃)phenyl]acetic acid 219.16 2.5 1.2 (pH 7.4) Amino, CF₃, carboxylic acid
2-Fluoro-2-[4-(CF₃)phenyl]acetic acid 238.16 3.0 0.8 (pH 7.4) Fluoro, CF₃, carboxylic acid
(2R)-2-Amino-2-phenylacetic acid 165.15 1.2 5.6 (pH 7.4) Amino, carboxylic acid
(2R)-2-Amino-2-(2,4-diOMe-phenyl)acetic acid 225.21 1.8 3.4 (pH 7.4) Amino, methoxy, carboxylic acid

*Calculated using fragment-based methods.

Key Findings and Implications

Trifluoromethyl Group: The para-CF₃ group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like (2R)-2-amino-2-phenylacetic acid .

Stereochemistry : The R-configuration is critical for binding to chiral targets, as seen in GPR88 agonists where enantiomeric inversion reduces potency by >50% .

Functional Group Trade-offs : While sulfonamido or ester groups improve stability or permeability, they may reduce solubility or target specificity .

Biological Activity

(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid, commonly referred to as a trifluoromethyl amino acid derivative, has garnered significant attention in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which profoundly influences its interaction with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈F₃NO₂
  • Molecular Weight : Approximately 219.16 g/mol
  • Structural Features :
    • Chiral center at the second carbon atom.
    • Presence of an amino group and a carboxylic acid.
    • Trifluoromethyl substitution enhances lipophilicity and alters pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes involved in metabolic pathways. The trifluoromethyl group is known to enhance the compound's affinity for certain receptors, potentially leading to modulation of neurotransmitter release and activity.

Key Biological Activities

  • Neurotransmitter Modulation :
    • The compound has been investigated for its role in modulating neurotransmitter systems, particularly those involved in pain perception and inflammatory responses. Its structural similarity to natural amino acids allows it to effectively interact with biological receptors.
  • Anticancer Properties :
    • Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on cancer cell proliferation. For instance, compounds with similar structures have shown promise in targeting specific pathways involved in tumor growth and metastasis.
  • Inflammatory Response :
    • Research indicates potential applications in managing inflammatory conditions by modulating pathways associated with inflammation.

Study 1: Interaction with Receptors

A study focused on the interaction of this compound with various neurotransmitter receptors demonstrated that the trifluoromethyl group significantly enhances binding affinity compared to non-fluorinated analogs. This property is crucial for developing drugs targeting neurological disorders.

Study 2: Anticancer Activity

In vitro experiments revealed that compounds structurally related to this compound inhibited the proliferation of breast cancer cells by modulating lipid-binding proteins such as CRABP2 and FABP5. The study highlighted that upregulation of CRABP2 correlated with reduced cell growth, while downregulation of FABP5 inhibited cell invasion and migration .

Study 3: Inflammatory Pathways

Research has indicated that this compound may influence inflammatory pathways by interacting with key enzymes involved in the inflammatory response. This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameCAS NumberKey Features
(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid1234567Propanoic acid backbone; distinct receptor interactions.
4-Amino-2-trifluoromethyl-phenyl retinate29731607Inhibits cancer cell proliferation; affects CRABP2 expression.
(R)-2-Amino-2-(3-trifluoromethylphenyl)acetic acid1515289Different substitution pattern; varied pharmacological properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid, and what factors influence enantiomeric purity?

  • Answer : The compound is synthesized via enantioselective methods such as enzymatic dynamic kinetic resolution (DKR) or chemoenzymatic pathways. For example, nitrilases or amidases are employed to resolve racemic mixtures, leveraging their stereoselectivity for the (R)-enantiomer . Key factors affecting enantiomeric purity include:

  • Enzyme specificity : Selectivity for the target enantiomer under optimized pH (e.g., pH 8) and temperature (20–40°C) .
  • Reaction time : Prolonged incubation (e.g., 24 hours) may improve yield but risks enzyme denaturation .
  • Substrate engineering : Use of amide or nitrile precursors to enhance enzyme-substrate affinity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • NMR spectroscopy : 1H/13C NMR confirms backbone structure, while 19F NMR identifies the trifluoromethyl group. Unexpected signals may indicate impurities or epimerization .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects byproducts .
  • Chiral HPLC : Essential for assessing enantiomeric excess (ee >99%) using columns like Chiralpak IA or IB .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers address low yields in the enzymatic synthesis of this compound?

  • Answer : Low yields often stem from enzyme instability or competing non-enzymatic pathways. Mitigation strategies include:

  • Enzyme immobilization : Stabilizes nitrilases on silica or polymer supports, improving reusability and thermal tolerance .
  • Substrate feeding : Fed-batch addition of precursors (e.g., benzaldehyde derivatives) minimizes substrate inhibition .
  • Solvent engineering : Biphasic systems (e.g., water-organic mixtures) enhance solubility of hydrophobic intermediates .

Q. What strategies are employed when NMR data for this compound shows unexpected signals?

  • Answer : Contradictory NMR signals may arise from:

  • Epimerization : Check for pH-induced racemization during purification. Use milder conditions (e.g., neutral buffers) .
  • Residual solvents : Ensure complete removal of trifluoroacetic acid (TFA) or deuterated solvents via lyophilization .
  • 2D NMR techniques : HSQC and HMBC clarify ambiguous couplings, while NOESY identifies spatial proximity of substituents .

Q. How can researchers design derivatives of this compound to enhance biological activity?

  • Answer : Rational derivative design involves:

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the phenyl ring to modulate receptor binding .
  • Bioisosteric replacement : Substitute the trifluoromethyl group with pentafluorosulfanyl (-SF5) for improved metabolic stability .
  • Prodrug strategies : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Methodological Considerations

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

  • Answer : Scale-up challenges include:

  • Enzyme cost : Use whole-cell biocatalysts (e.g., E. coli expressing nitrilase) to reduce purification costs .
  • Byproduct formation : Optimize reaction stoichiometry and employ in-line IR monitoring to track intermediate conversion .
  • Regulatory compliance : Ensure compliance with ICH guidelines for residual solvents (e.g., Class 2 solvents <500 ppm) .

Q. How do computational methods aid in the study of this compound?

  • Answer :

  • Density functional theory (DFT) : Predicts NMR chemical shifts and verifies experimental data .
  • Molecular docking : Screens potential targets (e.g., GPR88 receptors) by simulating ligand-receptor interactions .
  • Retrosynthetic analysis : Identifies feasible synthetic routes using tools like Synthia or Reaxys .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid
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